molecular formula C9H20N2O B3086645 N~1~-isopropylleucinamide CAS No. 1161070-80-9

N~1~-isopropylleucinamide

Cat. No.: B3086645
CAS No.: 1161070-80-9
M. Wt: 172.27 g/mol
InChI Key: AEIHZGOSMYYCAH-UHFFFAOYSA-N
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Description

N~1~-isopropylleucinamide: is an organic compound with the molecular formula C9H20N2O It is a derivative of leucine, an essential amino acid, and features an isopropyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-isopropylleucinamide typically involves the reaction of leucine with isopropylamine. The process can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions: N1-isopropylleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to produce amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted amides

Scientific Research Applications

N~1~-isopropylleucinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies related to protein structure and function, as it mimics the structure of natural amino acids.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-isopropylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group attached to the amide nitrogen can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

  • N~1~-ethylleucinamide
  • N~1~-propylleucinamide
  • N~1~-butylleucinamide

Comparison: N1-isopropylleucinamide is unique due to the presence of the isopropyl group, which can affect its chemical and biological properties. Compared to N1-ethylleucinamide and N1-propylleucinamide, the isopropyl group provides a different steric and electronic environment, potentially leading to variations in reactivity and binding interactions. This uniqueness makes N1-isopropylleucinamide a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-methyl-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-6(2)5-8(10)9(12)11-7(3)4/h6-8H,5,10H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHZGOSMYYCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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